molecular formula C15H12F3NO4S2 B2867278 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine CAS No. 1797143-80-6

1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine

Cat. No.: B2867278
CAS No.: 1797143-80-6
M. Wt: 391.38
InChI Key: UVKVFEPPAOZTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to an azetidine ring. The compound’s unique structure, featuring difluorophenyl and fluorophenyl groups, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-difluorobenzene sulfonyl chloride with 4-fluorobenzene sulfonyl chloride in the presence of a base, followed by cyclization to form the azetidine ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound’s fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Compared to other sulfonyl azetidines, 1-(2,6-difluorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)azetidine stands out due to its unique combination of difluorophenyl and fluorophenyl groups. Similar compounds include:

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S2/c16-10-4-6-11(7-5-10)24(20,21)12-8-19(9-12)25(22,23)15-13(17)2-1-3-14(15)18/h1-7,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKVFEPPAOZTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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